Bienvenue dans la boutique en ligne BenchChem!

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

Cannabinoid pharmacology Receptor binding affinity Structure-activity relationship

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (CAS 824959-81-1), commonly designated JWH-210, is a synthetic cannabinoid from the naphthoylindole family originally developed by the Huffman group at Clemson University. It acts as a potent agonist at both central cannabinoid CB1 and peripheral CB2 receptors, with reported binding affinities (Ki) of 0.46 nM at CB1 and 0.69 nM at CB2, placing it among the highest-affinity 4-substituted naphthoylindole derivatives characterized to date.

Molecular Formula C26H27NO
Molecular Weight 369.5 g/mol
CAS No. 824959-81-1
Cat. No. B1192986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
CAS824959-81-1
SynonymsJWH-210;  JWH 210;  JWH210; 
Molecular FormulaC26H27NO
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
InChIInChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3
InChIKeyLACIUQLUNACUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-210): Potent Naphthoylindole CB1/CB2 Agonist for Cannabinoid Research Procurement


4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (CAS 824959-81-1), commonly designated JWH-210, is a synthetic cannabinoid from the naphthoylindole family originally developed by the Huffman group at Clemson University [1]. It acts as a potent agonist at both central cannabinoid CB1 and peripheral CB2 receptors, with reported binding affinities (Ki) of 0.46 nM at CB1 and 0.69 nM at CB2, placing it among the highest-affinity 4-substituted naphthoylindole derivatives characterized to date [1][2]. The compound has a molecular formula of C26H27NO, a molecular weight of 369.50 g·mol⁻¹, and is supplied as a crystalline solid with demonstrated solubility in DMF (50 mg/mL), DMSO (20 mg/mL), and ethanol (0.5 mg/mL) [3].

Why Naphthoylindole Cannabinoid Substitution Is Not Interchangeable: The JWH-210 Differentiation Case


Within the naphthoylindole synthetic cannabinoid series, even single-atom modifications to the 4-position of the naphthalene ring produce quantifiable, functionally consequential differences in receptor binding, pharmacokinetics, and in vivo pharmacological profile. JWH-210 bears a 4-ethyl substituent; its closest structural analogs—JWH-122 (4-methyl), JWH-182 (4-n-propyl), and JWH-081 (4-methoxy)—differ by only one or two atoms yet exhibit CB1 Ki values ranging from 0.65 to 1.2 nM, representing up to a 2.6-fold reduction in binding affinity relative to JWH-210 [1]. These binding differences translate into distinct human cardiovascular response profiles: in an observational self-administration study, JWH-122 produced statistically significant increases in systolic blood pressure, diastolic blood pressure, and heart rate, whereas JWH-210 did not [2]. Furthermore, the two compounds generate differentiable electron ionization fragmentation patterns by GC-EI-MS/MS, a critical consideration for forensic and toxicological reference standard procurement [3]. Generic substitution within this chemical series thus carries risk of both altered experimental outcomes and compromised analytical identification.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-210) for Informed Procurement


CB1 Receptor Binding Affinity: JWH-210 Outperforms All 4-Substituted Naphthoylindole Homologs

JWH-210 exhibits the highest CB1 receptor binding affinity among the 4-substituted naphthoylindole series characterized by Huffman and Padgett [1]. Its CB1 Ki of 0.46 nM is 1.5-fold lower (more potent) than the 4-methyl analog JWH-122 (CB1 Ki 0.69 nM), 1.4-fold lower than the 4-n-propyl analog JWH-182 (CB1 Ki 0.65 nM), and 2.6-fold lower than the 4-methoxy analog JWH-081 (CB1 Ki 1.2 nM) [1][2]. Compared to the unsubstituted naphthoylindole JWH-018 (CB1 Ki 9 nM), JWH-210 shows an approximately 20-fold binding affinity advantage, and relative to Δ9-THC (CB1 Ki 41 nM), an approximately 89-fold advantage [2].

Cannabinoid pharmacology Receptor binding affinity Structure-activity relationship

In Vivo Pharmacokinetics: JWH-210 Achieves 2.3-Fold Higher Cmax and 3-Hour Faster Tmax Than JWH-073 at Equimolar Dosing

In a controlled rat pharmacokinetic study directly comparing two indole-derived synthetic cannabinoids administered at the same dose (0.5 mg/kg, s.c.), JWH-210 reached a maximum serum concentration (Cmax) of 4.20 ± 0.86 ng/mL at 1 hour post-administration, compared to JWH-073 which attained a Cmax of only 1.84 ± 0.06 ng/mL at 4 hours [1]. This represents a 2.3-fold higher peak serum exposure achieved 3 hours earlier. A secondary JWH-210 concentration peak was detected at 4 hours post-administration, and both compounds remained detectable at 24 hours (JWH-210: 0.38 ± 0.12 ng/mL; JWH-073: 0.41 ± 0.19 ng/mL) [1].

Pharmacokinetics In vivo exposure Synthetic cannabinoid ADME

Differential Human Cardiovascular Safety Profile: JWH-210 Lacks the Pressor and Tachycardic Effects Observed with JWH-122

An observational study of recreational self-administration in human volunteers (n = 8 per group) directly compared the acute physiological effects of inhaled JWH-122 (1 mg) and JWH-210 (mean dose 2.25 mg, range 2-3 mg) [1]. JWH-122 produced statistically significant increases in systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR), whereas JWH-210 did not produce significant changes in any of these cardiovascular parameters [1]. In contrast, JWH-210 self-administration produced significant changes in subjective drug effects (intensity, high, good effects, and hunger) comparable to those induced by THC, while JWH-122 elicited only minimal subjective effects [1].

Human pharmacology Cardiovascular safety Observational clinical study

Forensic-Grade Analytical Differentiation: JWH-210 and JWH-122 Resolved by GC-EI-MS/MS Fragmentation Signatures

JWH-210 (4-ethyl substituent) and JWH-122 (4-methyl substituent) are regioisomeric alkyl-substituted naphthoylindoles that co-occur in seized products and cannot be reliably distinguished by simple GC-MS screening [1]. Kusano et al. (2016) demonstrated that GC-EI-MS/MS product ion scanning enables unambiguous differentiation: the ethyl vs. methyl group difference at the naphthalene 4-position contributes to distinct fragmentation pathway tendencies that produce differentiable MS/MS spectra, allowing confident identification of each regioisomer in complex mixtures without synthetic reference standards for every conceivable isomer [1].

Forensic toxicology Analytical chemistry Regioisomer differentiation

Metabolic Pathway Complexity: JWH-210 Generates a Broader Phase I Metabolite Spectrum Than Structurally Related Cannabimimetics

In vitro incubation of JWH-210 with human liver microsomes (HLM) and recombinant CYP450 isoenzymes CYP3A4 and CYP2B6 revealed a complex metabolic profile comprising monohydroxy, dihydroxy, despentylhydroxy, oxo (or epoxy), and oxohydroxy metabolites [1]. This metabolite diversity exceeds that reported for the co-studied synthetic cannabinoid AM-2233, which under identical conditions produced only monohydroxylation and N-demethylation products [1]. CYP3A4 and CYP2B6 were identified as the primary isoforms responsible for JWH-210 Phase I biotransformation, and HLM proved superior to single recombinant isoenzymes for generating the full metabolite panel [1]. In a separate pig model study with LC-HR-MS/MS, JWH-210 metabolism proceeded via hydroxylation at the ethyl side chain or pentyl chain, with combinations thereof followed by glucuronidation; notably, the parent compound was absent from urine, whereas THC parent was detectable [2].

Drug metabolism Cytochrome P450 In vitro metabolite profiling

CB2-Mediated Immunomodulation: JWH-210 Reduces Lymphoid Organ Weights via a CB2-Selective Mechanism Not Shared by JWH-030

In a comparative in vivo immunotoxicity study, JWH-210 (10 mg/kg, i.p., 3 days) significantly reduced lymphoid organ weights in ICR mice, an effect not observed to the same extent with JWH-030 [1]. JWH-210 treatment decreased expression levels of T-cell activators including Cd3e, Cd3g, Cd74p31, and Cd74p41, and reduced cytokine mRNA levels (interleukin-3, interleukin-5, interleukin-6) [1]. Mechanistic dissection using selective antagonists demonstrated that JWH-210-induced cytotoxicity in primary cultured splenocytes was blocked by the CB2 receptor antagonist AM630, but not by the CB1 antagonist rimonabant, establishing a CB2-selective mechanism of action for this immunomodulatory effect [1].

Immunotoxicology CB2 receptor pharmacology Lymphoid organ effects

Optimal Research and Industrial Application Scenarios for 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-210)


CB1/CB2 Cannabinoid Receptor Radioligand Binding and Functional Assay Reference Standard

Given JWH-210's CB1 Ki of 0.46 nM and CB2 Ki of 0.69 nM—confirmed as the highest-affinity 4-substituted naphthoylindole in head-to-head comparison with JWH-122, JWH-182, and JWH-081 [1]—the compound is optimally suited as a high-potency reference agonist for competitive binding assays (e.g., [³H]CP-55,940 displacement) and functional assays (e.g., [³⁵S]GTPγS binding, cAMP modulation) in recombinant CB1/CB2-expressing cell systems. Its approximately 89-fold affinity advantage over Δ9-THC enables experiments at substantially lower ligand concentrations, minimizing solvent-related artifacts and non-specific binding in high-throughput screening formats [1][2].

In Vivo Behavioral Pharmacology Studies Requiring Rapid CNS Penetration and Defined Pharmacokinetics

The rat pharmacokinetic data demonstrating JWH-210 Cmax of 4.20 ng/mL at 1 hour post-dose (2.3-fold higher and 3 hours faster than JWH-073 at matched dosing [3]) support its selection for behavioral pharmacology protocols—including drug discrimination, conditioned place preference, and locomotor activity assessments—where rapid onset and quantifiable serum exposure are critical experimental design parameters. The documented full substitution of JWH-210 in Δ9-THC drug discrimination paradigms further validates its translational relevance as a cannabinoid receptor agonist probe [4].

Forensic Toxicology Certified Reference Material for LC-MS/MS and GC-MS/MS Method Validation

JWH-210's demonstrated metabolic complexity—generating monohydroxy, dihydroxy, despentylhydroxy, oxo, and oxohydroxy Phase I metabolites via CYP3A4 and CYP2B6 [5]—coupled with its unambiguous GC-EI-MS/MS differentiability from the co-occurring regioisomer JWH-122 [6], positions it as an essential certified reference standard for forensic and clinical toxicology laboratories. Method validation for biological matrix screening (serum, urine, oral fluid) requires both the parent compound and its characterized metabolites, including the N-hydroxypentyl and N-pentanoic acid metabolites that serve as urinary consumption markers detectable for 3-4 hours post-exposure [7].

CB2-Selective Immunopharmacology and Immune Cell Signaling Research

The demonstration that JWH-210 reduces lymphoid organ weights, suppresses T-cell activator expression (Cd3e, Cd3g, Cd74p31, Cd74p41), and downregulates IL-3, IL-5, and IL-6 cytokine mRNA through a CB2-dependent mechanism (AM630-sensitive, rimonabant-insensitive) [8] supports its utility as a pharmacological tool for dissecting CB2-mediated immune modulation. This application scenario is particularly relevant for researchers investigating cannabinoid receptor subtype contributions to immune cell function, given the compound's unique CB2-dependent cytotoxicity profile that differentiates it from JWH-030 [8].

Quote Request

Request a Quote for 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.